XRN82660

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

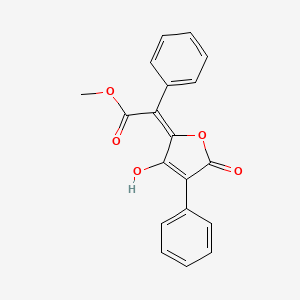

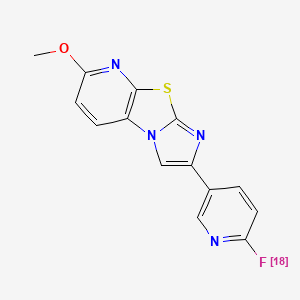

XRN82660, also known as BTK PROTAC 10, is a novel potent PROTAC for BTK with DC50 of 1.1 nM in cultured Ramos cells. BTK PROTAC 10 specifically degrades BTK in vivo in a dose-dependent and tissue-biased manner by subcutaneous administration. XRN82660 was first reported in PNAS. 2018, 115(31):E7285-E7292, has CAS#2250382-66-0. It has no formal code name. For the convenience of scientific communication, we temporally name it as XRN82660 based Hodoodo Chemical Nomenclature (https://hodoodo.com/hodoodo-chemical-nomenclature).

科学的研究の応用

1. Advanced X-ray Optics

Research has developed a new generation of x-ray optics, crucial for scientific experiments involving hard x-rays (10-200 keV). These optics can capture and concentrate x-rays across various energies and angles, enhancing spatial, spectral, and temporal resolving power. Key achievements include the design and fabrication of a concentrator optic for the Pleiades Thomson X-ray source and novel volume multilayer structures (Pivovaroff & Soufli, 2007).

2. Climate Research and Radiometry

The Baseline Surface Radiation Network (BSRN) supports climate research by providing validation for satellite radiometry and climate models. It aims to detect long-term variations in irradiances at the Earth's surface, a key factor in climate change. The network's design and instrumentation are tailored to achieve these goals (Ohmura et al., 1998).

3. Medical Imaging and Therapy

Technologies developed for particle physics have led to advancements in medical imaging and therapy. The detectors used in particle physics have improved medical imaging techniques, and accelerator technologies are central to cancer treatment methods. The collaborative model of particle physics research has also catalyzed multidisciplinary research for medical applications (Dosanjh, 2017).

4. Technology Transfer in Basic Research

A study examines how basic research centers can efficiently produce both scientific and practical utilities demanded by industries and national institutions. The study suggests organized interaction with the industry to exploit gains from basic research and presents various cooperation scenarios to facilitate communication between academia and industry (Hameri, 1996).

5. Neuroimaging Studies of Aging

Legacy structural neuroimaging data in normal aging and Alzheimer’s disease were analyzed to test the hypothesis that hippocampal volume decreases with age. This study demonstrates the feasibility of combining legacy data from multiple sites to investigate scientific questions, highlighting the potential for large-scale data sharing in neuroimaging research (Fennema-Notestine et al., 2007).

6. Biomedical Data Exchange

The XCEDE XML schema, developed by the Biomedical Informatics Research Network (BIRN), provides a structured metadata hierarchy for storing, describing, and documenting data generated by scientific studies. It supports the exchange of scientific data between databases, analysis tools, and web services, emphasizing the need for structured and extensive data management in biomedical research (Gadde et al., 2011).

特性

CAS番号 |

2250382-66-0 |

|---|---|

製品名 |

XRN82660 |

分子式 |

C47H54F2N8O13 |

分子量 |

976.99 |

IUPAC名 |

17-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1Hisoindol-4-yl]amino}-3,6,9,12,15-pentaoxaheptadec-1-yl(3R)-3-{5-amino-4-carbamoyl-3-[4-(2,4-difluorophenoxy)phenyl]-1H-pyrazol-1-yl}piperidine-1-carboxylate |

InChI |

InChI=1S/C47H54F2N8O13/c48-30-8-12-37(34(49)27-30)70-32-9-6-29(7-10-32)41-40(43(51)59)42(50)57(54-41)31-3-2-15-55(28-31)47(63)69-26-25-68-24-23-67-22-21-66-20-19-65-18-17-64-16-14-52-35-5-1-4-33-39(35)46(62)56(45(33)61)36-11-13-38(58)53-44(36)60/h1,4-10,12,27,31,36,52H,2-3,11,13-26,28,50H2,(H2,51,59)(H,53,58,60)/t31-,36?/m1/s1 |

InChIキー |

XXNGOJVDXDGATG-RACIXVTASA-N |

SMILES |

O=C(N1C[C@H](N2N=C(C3=CC=C(OC4=CC=C(F)C=C4F)C=C3)C(C(N)=O)=C2N)CCC1)OCCOCCOCCOCCOCCOCCNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

XRN82660; XRN-82660; XRN 82660; BTK PROTAC 10; BTK PROTAC-10; BTK PROTAC10; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。